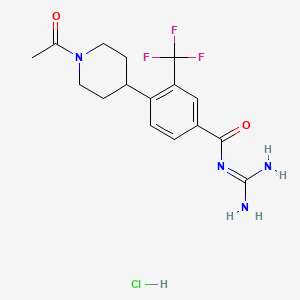
BMS-824
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-824 is a potent NS5A inhibitor. The 50% inhibition of HCV replicon replication for BMS-824 was approximately 5 nM, with a therapeutic index of >10,000. BMS-824 showed good specificity for HCV, as it was not active against several other RNA and DNA viruses.
Wissenschaftliche Forschungsanwendungen
Discovery and Development of Hepatitis C Virus NS5A Inhibitors
BMS-824, initially identified as a hepatitis C virus (HCV) NS5A inhibitor, showed promising in vitro potency. However, it underwent transformation to other inhibitory species in cell culture medium, while its biological profile, including EC50 and resistance profile, remained unchanged. This led to the discovery of its active dimeric species and paved the way for the development of more potent inhibitors like BMS-790052. This progress highlights the significance of understanding drug transformation and activity for effective antiviral therapy development (Lemm et al., 2011).
Impact on Precision Medicine
The evolution of precision medicine (PM) has been significantly influenced by technological advancements and scientific breakthroughs, leading to more customized healthcare. While BMS-824 itself is not directly linked to PM, its development process and the insights gained from it contribute to the broader field of PM. This involves understanding genetic, genomic, and epigenetic alterations in diseases and applying new technologies to improve diagnosis and treatment (Seyhan & Carini, 2019).
Biodegradable Metals and Biomaterials
In the realm of biomaterials, the term 'biodegradable metal' (BM) describes materials used in medical applications that degrade over time. While BMS-824 is not a biodegradable metal, the concept of BMs, their classification, and degradation mechanisms are crucial in medical device applications, including drug delivery systems. The study of BMs, including their in vitro and in vivo performances, provides valuable insights for developing new medical materials and treatments (Witte, 2018).
Clinical Pharmacokinetics and Genetic Polymorphism
The pharmacokinetics of BMS-823778, a related compound to BMS-824, was studied in the context of genetic polymorphism. It was found that the exposure and clearance of BMS-823778 were significantly influenced by genetic variations in enzymes like CYP2C19. This research underscores the importance of considering genetic factors in the clinical application of drugs, which can be extrapolated to the use of BMS-824 (Gong, Hansen, & Iacono, 2018).
Digital Business Models in Healthcare
The advancement of digital business models (BMs), while not directly related to BMS-824, is relevant in the context of healthcare transformation. The integration of digital technologies in healthcare, including in drug development and patient care, aligns with the broader application of scientific discoveries like BMS-824 in modern medicine (Perelygina, Kucukusta, & Law, 2022).
Eigenschaften
CAS-Nummer |
1265321-97-8 |
|---|---|
Produktname |
BMS-824 |
Molekularformel |
C27H25F3N4O5 |
Molekulargewicht |
542.5152 |
IUPAC-Name |
2-((R)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidin-3-yl)acetic acid |
InChI |
InChI=1S/C27H25F3N4O5/c28-27(29,30)22-23(18-6-2-1-3-7-18)32-38-24(22)26-31-25(33-39-26)19-10-8-17(9-11-19)20(35)15-34-12-4-5-16(14-34)13-21(36)37/h1-3,6-11,16,20,35H,4-5,12-15H2,(H,36,37)/t16-,20-/m1/s1 |
InChI-Schlüssel |
YBQLZPRLWZZECJ-OXQOHEQNSA-N |
SMILES |
O[C@H](CN1C[C@@H](CC(O)=O)CCC1)C2=CC=C(C3=NOC(C4=C(C(F)(F)F)C(C5=CC=CC=C5)=NO4)=N3)C=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-824; BMS 824; BMS824; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



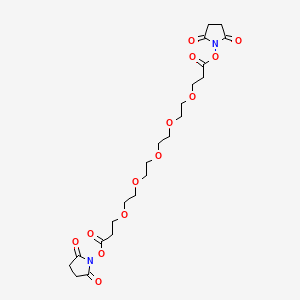
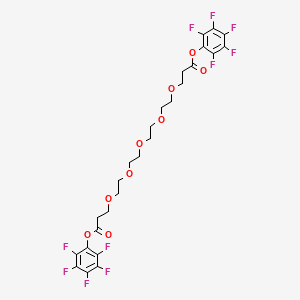
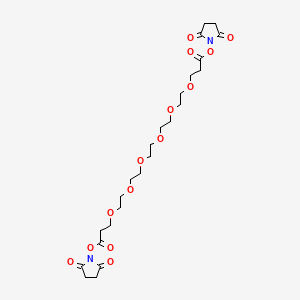

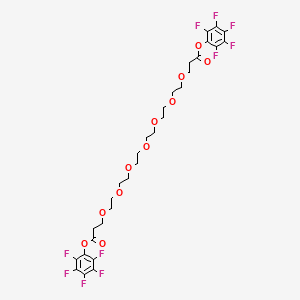
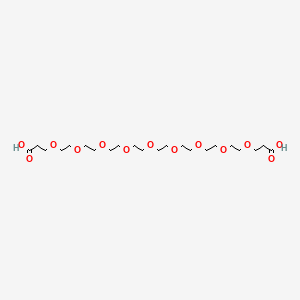
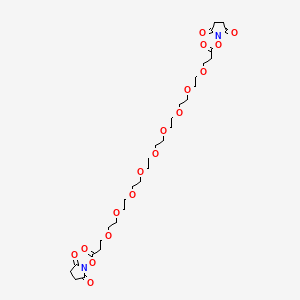

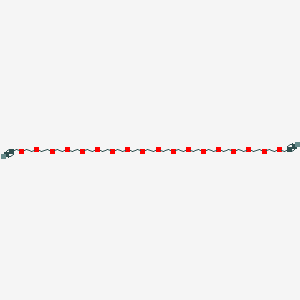
![3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B606191.png)
![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)
![(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide](/img/structure/B606198.png)
